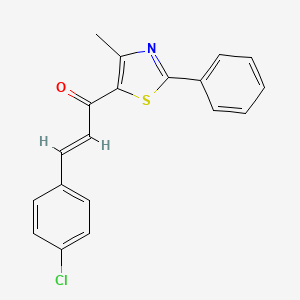

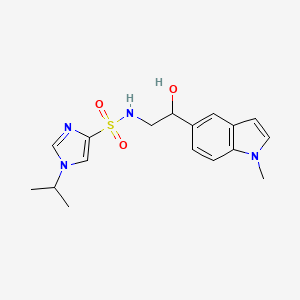

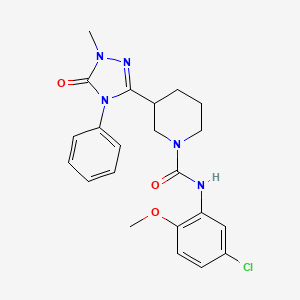

3-(2-naphthamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 3-(2-naphthamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide involves various chemical reactions to introduce functional groups and build the desired molecular architecture. In the context of similar compounds, a series of N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid were prepared and characterized, indicating a multi-step synthetic process . Another study describes a regioselective synthesis of naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides through a cascade formal [3 + 2] cycloaddition, catalyzed by In(OTf)3, which could be a relevant method for synthesizing the core structure of the compound .

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using various analytical techniques. For instance, the structure of a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was analyzed using X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computation . These methods provide detailed information about the molecular geometry, which is crucial for understanding the compound's properties and reactivity.

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their interactions with various biological targets and their behavior under certain conditions. For example, some compounds in the same family have shown antibacterial and antimycobacterial activity, indicating their potential to participate in bioactive interactions . Additionally, the gas-phase pyrolysis of benzo- and naphthofuran derivatives has been studied, revealing that major products such as 2-formylbenzonitrile can be formed, which suggests a certain stability and reactivity pattern under high-temperature conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be deduced from studies on similar compounds. For instance, the antimicrobial and antioxidant activities of related naphthofuran derivatives have been investigated, providing insights into their biological efficacy . The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of a similar compound were calculated using DFT, which helps predict the chemical reactivity and stability of the molecule .

科学的研究の応用

Synthesis Methods and Chemical Properties

- Synthesis of Heterocyclic Compounds : A study described the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides, involving cyclocoupling reactions. This method may be relevant for synthesizing compounds with structural similarities to "3-(2-naphthamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide" (Nizami & Hua, 2018).

- Regioselective Synthesis : Another study explored the regioselective synthesis of naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides, highlighting methods that could be applicable to the synthesis of "this compound" for various applications (Xia & Lee, 2014).

Potential Biological Activities

- Antibacterial and Herbicidal Activity : Research on substituted 3-hydroxynaphthalene-2-carboxanilides, structurally related to "this compound", showed activity against Staphylococcus strains and mycobacterial species, indicating potential antibacterial applications. The study also explored their effect on photosynthetic electron transport inhibition, suggesting potential herbicidal applications (Kos et al., 2013).

- Anticancer Evaluation : A study on the synthesis and anticancer evaluation of naphtho[2,1-b]furan derivatives, which share some structural characteristics with "this compound", indicated potential in targeting cancer cells. The research highlights the importance of structural modifications in enhancing biological activity and presents a framework for the development of new anticancer agents (Salahuddin et al., 2014).

特性

IUPAC Name |

N-(2-ethoxyphenyl)-3-(naphthalene-2-carbonylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2O4/c1-2-33-24-14-8-6-12-22(24)29-28(32)26-25(21-11-5-7-13-23(21)34-26)30-27(31)20-16-15-18-9-3-4-10-19(18)17-20/h3-17H,2H2,1H3,(H,29,32)(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOQXJHJDMGJMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-N-[1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]acetamide](/img/structure/B2522520.png)

![2-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2522523.png)

![2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2522526.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one oxalate](/img/structure/B2522531.png)

![3-[(4-Bromo-2-methylphenyl)methyl]azetidine;hydrochloride](/img/structure/B2522537.png)

![9b-(4-chlorophenyl)-1-(4-methylbenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2522539.png)